Oxetan-3-ylmethanamine hydrochloride
CAS No.: 1427195-22-9
Cat. No.: VC2862342
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427195-22-9 |
|---|---|
| Molecular Formula | C4H10ClNO |
| Molecular Weight | 123.58 g/mol |
| IUPAC Name | oxetan-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H |
| Standard InChI Key | GDCFTYWDUIKPHB-UHFFFAOYSA-N |
| SMILES | C1C(CO1)CN.Cl |
| Canonical SMILES | C1C(CO1)CN.Cl |
Introduction
Oxetan-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is derived from oxetane, a four-membered cyclic ether, with an amino group attached to the third carbon atom, and exists in a hydrochloride salt form. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes
The synthesis of oxetan-3-ylmethanamine hydrochloride typically involves several key steps:
-
Starting from Oxetane: Oxetane can be reacted with formaldehyde in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) to form oxetan-3-ylmethanamine. The free base can then be treated with hydrochloric acid to form the hydrochloride salt.
-
Amination of Oxetane Derivatives: Oxetane derivatives can be aminated using ammonia or primary amines under high pressure and temperature conditions.
-
Industrial Production Methods: Industrial production often involves large-scale amination reactions using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions and Conditions
Oxetan-3-ylmethanamine hydrochloride can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H2O2, KMnO4 | Mild conditions | Oxetan-3-ylmethanamine oxide |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Oxetan-3-ylmethanamine |
| Substitution | Halides, alkyl groups | Strong base | Various oxetane derivatives |
Biological Activity and Applications
Oxetan-3-ylmethanamine hydrochloride has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Recent studies have evaluated the antiproliferative effects of oxetane derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxetan-3-ylmethanamine hydrochloride | HCT116 (CRC) | 28 | Inhibition of CDK4 and CDK6, cell cycle arrest in G0/G1 |
Comparison with Similar Compounds
Oxetan-3-ylmethanamine hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other amines. Similar compounds include:
-
3-Aminooxetane: A closely related compound without the hydrochloride salt.
-
3-Aminotetrahydrofuran: A five-membered ring analog with similar reactivity.
-
3-Hydroxyazetidine hydrochloride: Another cyclic amine with a hydrochloride salt form.
These compounds share similarities in their basic structure but differ in their ring size and functional groups, leading to variations in their chemical behavior and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume